1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine
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Overview
Description
1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a 1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement . The reaction conditions often include the use of iodine as a mediator and solvents such as chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and piperazine moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have been studied for their diverse biological activities.
Piperazine derivatives: Compounds with a piperazine ring are widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine is unique due to the combination of the oxadiazole and piperazine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H14N4O |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-methyl-5-(1-methylpiperazin-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H14N4O/c1-6-10-8(13-11-6)7-5-9-3-4-12(7)2/h7,9H,3-5H2,1-2H3 |
InChI Key |
QCKHOKPTNJHFEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2CNCCN2C |
Origin of Product |
United States |
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